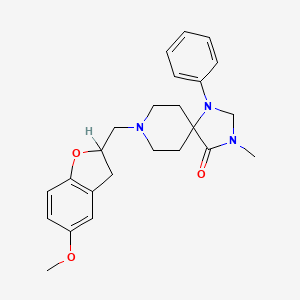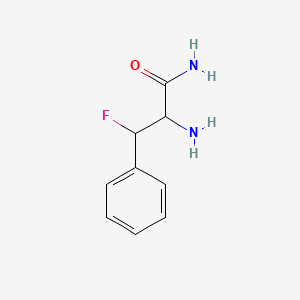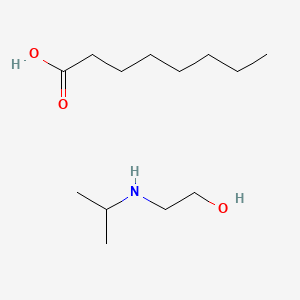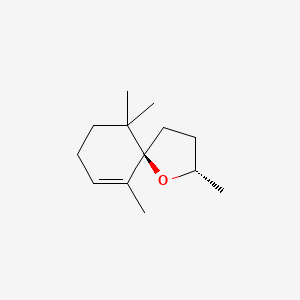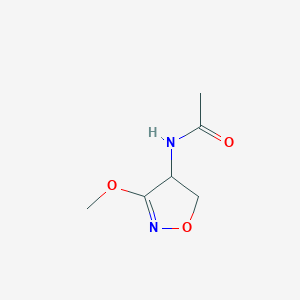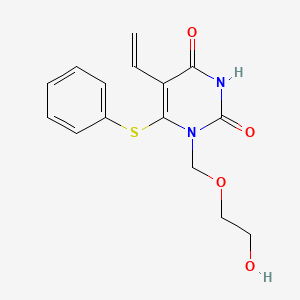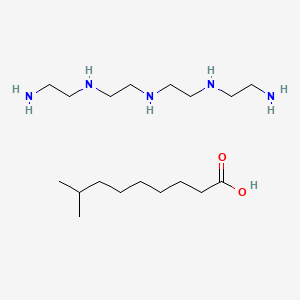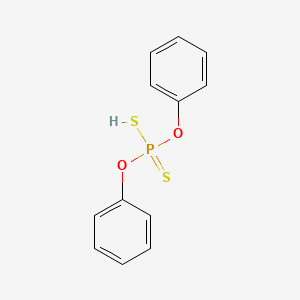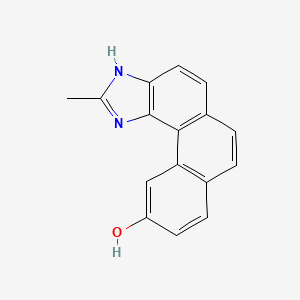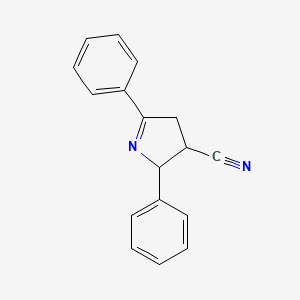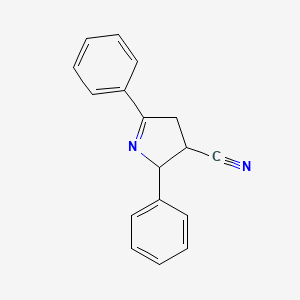
2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile is a heterocyclic compound with the molecular formula C₁₇H₁₄N₂. It is characterized by a pyrrole ring substituted with phenyl groups at the 2 and 5 positions and a nitrile group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl cyanide with phenylacetylene in the presence of a base, followed by cyclization to form the desired pyrrole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-3,4-dihydro-2H-pyrrole: Similar structure but lacks the nitrile group.
4,5-Diphenyl-3,4-dihydro-2H-pyrrole: Another structural isomer with different substitution patterns.
2,5-Diphenyl-3,4-dihydro-2H-1,2,4-triazole-3-one: Contains a triazole ring instead of a pyrrole ring.
Uniqueness
2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile is unique due to the presence of both phenyl and nitrile groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
41413-90-5 |
|---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C17H14N2/c18-12-15-11-16(13-7-3-1-4-8-13)19-17(15)14-9-5-2-6-10-14/h1-10,15,17H,11H2 |
InChI Key |
WJQQITMUIRDYKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


